molecular formula C8H4ClF2NO2 B15055145 2-Chloro-6-(difluoromethoxy)benzo[d]oxazole

2-Chloro-6-(difluoromethoxy)benzo[d]oxazole

Cat. No.: B15055145
M. Wt: 219.57 g/mol
InChI Key: VGOOKXQZFLXMAX-UHFFFAOYSA-N
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Description

2-Chloro-6-(difluoromethoxy)benzo[d]oxazole is a heterocyclic compound that contains both chlorine and fluorine atoms. This compound is part of the benzoxazole family, which is known for its diverse applications in medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(difluoromethoxy)benzo[d]oxazole typically involves the reaction of 2-aminophenol with various reagents. One common method includes the use of chlorinating agents and difluoromethoxy substituents under controlled conditions. The reaction is often carried out in the presence of a base and a solvent such as dichloromethane or ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(difluoromethoxy)benzo[d]oxazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoxazoles, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound .

Scientific Research Applications

2-Chloro-6-(difluoromethoxy)benzo[d]oxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-6-(difluoromethoxy)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6-(difluoromethoxy)benzo[d]oxazole is unique due to its specific combination of chlorine and difluoromethoxy substituents, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C8H4ClF2NO2

Molecular Weight

219.57 g/mol

IUPAC Name

2-chloro-6-(difluoromethoxy)-1,3-benzoxazole

InChI

InChI=1S/C8H4ClF2NO2/c9-7-12-5-2-1-4(13-8(10)11)3-6(5)14-7/h1-3,8H

InChI Key

VGOOKXQZFLXMAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1OC(F)F)OC(=N2)Cl

Origin of Product

United States

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